(Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium
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Overview
Description
(Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium is a synthetic organic compound that features a pyrrole ring, a butenoic acid moiety, and a sodium salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and a malonic acid derivative.
Formation of the Sodium Salt: The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Paal-Knorr synthesis and Knoevenagel condensation to ensure high yield and purity. The sodium salt formation can be achieved through controlled addition of sodium hydroxide in a batch reactor.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Pyrrole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with pyrrole-containing substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid sodium involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylate group can form ionic bonds with positively charged amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
(Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoic acid: The non-sodium salt form of the compound.
3-methyl-4-oxo-4-(1H-pyrrol-2-yl)butanoic acid: Lacks the double bond in the butenoic acid moiety.
4-oxo-4-(1H-pyrrol-2-yl)butanoic acid: Lacks the methyl group.
Uniqueness:
Sodium Salt Form: The presence of the sodium ion enhances the compound’s solubility in water, making it more suitable for biological applications.
Double Bond: The (Z)-configuration of the double bond in the butenoic acid moiety can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H8NNaO3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
sodium;(Z)-3-methyl-4-oxo-4-(1H-pyrrol-2-yl)but-2-enoate |
InChI |
InChI=1S/C9H9NO3.Na/c1-6(5-8(11)12)9(13)7-3-2-4-10-7;/h2-5,10H,1H3,(H,11,12);/q;+1/p-1/b6-5-; |
InChI Key |
PAWITTAEJDSROT-YSMBQZINSA-M |
Isomeric SMILES |
C/C(=C/C(=O)[O-])/C(=O)C1=CC=CN1.[Na+] |
Canonical SMILES |
CC(=CC(=O)[O-])C(=O)C1=CC=CN1.[Na+] |
Origin of Product |
United States |
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